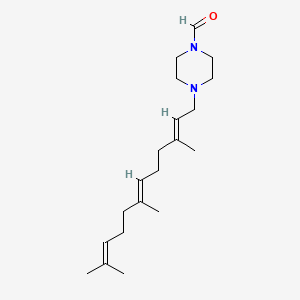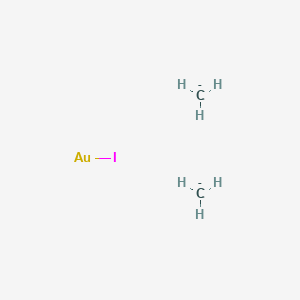![molecular formula C10H15N5S B14656148 N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide CAS No. 51236-72-7](/img/structure/B14656148.png)
N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further linked to a hydrazinecarbothiohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.
Applications De Recherche Scientifique
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-{[4-(Dimethylamino)phenyl]methylidene}-2-phenoxyaceto hydrazide
- N’-{[4-(Dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-{[4-(Dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)aceto hydrazide
Highlighting Uniqueness
N’-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide is unique due to its specific structural features, such as the presence of both dimethylamino and hydrazinecarbothiohydrazide groups
Propriétés
Numéro CAS |
51236-72-7 |
|---|---|
Formule moléculaire |
C10H15N5S |
Poids moléculaire |
237.33 g/mol |
Nom IUPAC |
1-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C10H15N5S/c1-15(2)9-5-3-8(4-6-9)7-12-14-10(16)13-11/h3-7H,11H2,1-2H3,(H2,13,14,16) |
Clé InChI |
VXDQHROZVJKLKB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)



![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)









